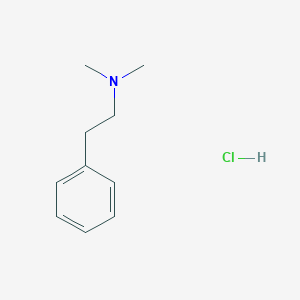

Phenethylamine, N,N-dimethyl-, hydrochloride

Description

Phenethylamine, N,N-dimethyl-, hydrochloride (CAS No. 10275-21-5), also known as N,N-DMPEA hydrochloride, is a tertiary amine derivative of phenethylamine. It is characterized by a dimethylated amino group (-N(CH₃)₂) attached to the phenethyl backbone, with a hydrochloride salt improving solubility and stability. This compound is categorized as a phenethylamine analog and serves as an analytical reference standard in forensic and pharmacological research . Its molecular formula is C₁₀H₁₅N·HCl, with a molecular weight of 185.7 g/mol. The compound is supplied as a crystalline solid, stable for ≥5 years at -20°C .

Properties

IUPAC Name |

N,N-dimethyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBRYLBVLSAOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1126-71-2 (Parent) | |

| Record name | N,N-Dimethyl-2-phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20145487 | |

| Record name | Phenethylamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10275-21-5 | |

| Record name | Benzeneethanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10275-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-79 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-2-PHENETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B645VB20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Phenethylamine, N,N-dimethyl-, hydrochloride (N,N-DMPEA) is a substituted phenethylamine that has garnered attention due to its biological activity, particularly its interactions within the central nervous system (CNS). This compound is recognized for its potential effects on neurotransmitter systems and has been studied for various applications in pharmacology and neurochemistry.

Chemical Structure and Properties

N,N-DMPEA is characterized by its chemical formula , which denotes the presence of two methyl groups attached to the nitrogen atom of the phenethylamine backbone. This structural modification is significant as it influences the compound's biological activity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.7 g/mol |

| CAS Number | 10275-21-5 |

| Solubility | Soluble in water |

Neurotransmitter Interaction

N,N-DMPEA exhibits notable biological activity by acting as a ligand for several receptors involved in neurotransmission. Research indicates that it modulates dopamine and norepinephrine signaling, which are critical for processes such as mood regulation, learning, and reward-seeking behaviors.

- Mechanism of Action :

- N,N-DMPEA primarily interacts with trace amine-associated receptor 1 (TAAR1) and has been shown to inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

- These interactions suggest that N,N-DMPEA may enhance monoaminergic activity, potentially leading to stimulant effects similar to those observed with other phenethylamines like amphetamine .

Comparative Activity with Other Compounds

The biological activity of N,N-DMPEA can be compared to other related compounds within the phenethylamine class. The following table summarizes some key comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Methamphetamine | Potent CNS stimulant; high abuse potential | |

| Phenethylamine | Baseline structure; less potent | |

| N,N-Dimethylphenethylamine | Used as a flavoring agent; mild stimulant properties |

Case Studies and Research Findings

- Neurochemical Studies :

- Pharmacological Evaluations :

- Safety and Toxicity :

Comparison with Similar Compounds

N-Methylphenethylamine (CAS No. 589-08-2)

- Structure : Retains the phenethyl backbone but substitutes one methyl group on the amine (-NHCH₃).

- Key Differences : The absence of a second methyl group reduces steric hindrance and alters basicity compared to N,N-DMPEA.

- Applications : Used in organic synthesis but lacks the tertiary amine stability of N,N-DMPEA .

3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDM) Hydrochloride

- Structure : Incorporates a methylenedioxy ring (O-CH₂-O) at the 3,4-positions of the phenyl group and a dimethylated amine.

- Key Differences : The methylenedioxy group enhances serotonin receptor affinity, making MDDM pharmacologically active, unlike N,N-DMPEA, which lacks psychoactive properties .

- Synthesis : Prepared via reductive amination of 3,4-methylenedioxyphenylacetone with dimethylamine hydrochloride, similar to N,N-DMPEA’s synthesis but with additional ring modifications .

Pharmacologically Active Derivatives

MDMA (3,4-Methylenedioxymethamphetamine) Hydrochloride (CAS No. 64057-70-1)

- Structure : Contains a methylenedioxy ring and a methyl group on the α-carbon of the phenethylamine chain.

- Key Differences: The α-methyl group increases lipophilicity and CNS penetration, contributing to MDMA’s stimulant and entactogenic effects.

- Molecular Weight : 229.7 g/mol (vs. 185.7 g/mol for N,N-DMPEA) .

Diphenhydramine Hydrochloride (CAS No. 147-24-0)

- Structure: Features a benzhydryl ether (C₆H₅)₂CHO- group attached to a dimethylaminoethyl chain.

- Key Differences : The bulky benzhydryl moiety confers antihistaminic activity, while N,N-DMPEA’s simpler structure limits it to research applications .

- Applications: Clinically used for allergies, contrasting with N,N-DMPEA’s non-therapeutic role .

Table 1. Comparative Data for N,N-DMPEA and Analogues

Solubility and Stability

- All hydrochloride salts exhibit improved water solubility. N,N-DMPEA and MDDM show similar stability profiles, whereas diphenhydramine’s benzhydryl group may reduce thermal stability .

Research and Pharmacological Insights

- N,N-DMPEA : Lacks significant receptor affinity due to the absence of ring substituents. Used primarily as a reference compound in analytical chemistry .

- MDMA and MDDM : Exhibit high affinity for serotonin transporters (SERT) and dopamine receptors, driven by methylenedioxy and α-methyl groups .

- Diphenhydramine : Binds to H₁ histamine receptors via its tertiary amine and aromatic groups .

Q & A

Basic: What are the established synthetic routes for Phenethylamine, N,N-dimethyl-, hydrochloride, and what reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation of phenethylamine derivatives. For example, Shulgin’s method () uses formaldehyde and formic acid for N,N-dimethylation of phenethylamine precursors, followed by hydrochloric acid salt formation. Critical parameters include:

- pH control during amine alkylation to avoid over-alkylation.

- Temperature optimization (e.g., 60–80°C for formic acid-mediated reactions).

- Solvent selection (ethanol/ether mixtures are common for crystallization).

Yield and purity are monitored via melting point analysis (e.g., 168–169°C for the hydrochloride salt ) and HPLC.

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methyl groups (δ 2.2–2.5 ppm for N,N-dimethyl) and aromatic protons (δ 7.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (185.72 g/mol ) and fragmentation patterns.

- Ion Chromatography (IC): Quantifies chloride content in the hydrochloride salt .

- HPLC-UV/DAD: Validates purity (>97% ) and detects impurities (e.g., unreacted precursors).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of fine crystalline particles .

- Waste Disposal: Segregate acidic waste and neutralize before disposal via certified hazardous waste services .

- First Aid: Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

Advanced: How can LC-HR-MS/MS parameters be optimized to detect trace metabolites in pharmacokinetic studies?

Methodological Answer:

- Ionization: Electrospray ionization (ESI+) enhances detection of protonated molecular ions (e.g., m/z 186.1 for [M+H]⁺ ).

- Collision Energy: Optimize to 20–35 eV for characteristic fragments (e.g., m/z 91 for benzyl ions).

- Column Selection: C18 columns with 1.7 µm particles improve resolution for polar metabolites .

- Internal Standards: Use deuterated analogs (e.g., N,N-dimethyl-d₆-phenethylamine) to correct matrix effects .

Advanced: How can contradictions between in vitro receptor binding data and in vivo pharmacological effects be resolved?

Methodological Answer:

- Dose-Response Studies: Compare EC₅₀ values in isolated receptors (e.g., serotonin 5-HT₂A) with behavioral assays in rodents .

- Metabolite Profiling: Identify active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo effects .

- Pharmacokinetic Modeling: Assess blood-brain barrier penetration using logP values (calculated ~1.5 for the free base ).

- Species-Specific Differences: Test human vs. rodent cytochrome P450 isoforms to explain metabolic discrepancies .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of N,N-dimethylphenethylamine analogs?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with dopamine D2 receptors (PDB ID: 6CM4) .

- QSAR Models: Apply Hammett constants (σ) to predict electronic effects of substituents (e.g., 4-chloro derivatives ).

- Free Energy Perturbation (FEP): Calculate binding affinity changes for N-alkyl chain modifications .

- MD Simulations: Assess conformational stability of the hydrochloride salt in aqueous solutions .

Advanced: How should stability studies be designed to evaluate degradation under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical Endpoints: Monitor decomposition via HPLC (e.g., hydrolysis to phenethylamine) and IC (chloride loss) .

- Arrhenius Modeling: Predict shelf-life at 25°C using rate constants from accelerated studies .

- Excipient Compatibility: Test with common buffers (e.g., phosphate) to identify destabilizing interactions .

Advanced: What experimental approaches validate the role of N,N-dimethylation in modulating noradrenaline efflux?

Methodological Answer:

- Synaptosomal Assays: Compare [³H]-noradrenaline uptake inhibition between N-methyl and N,N-dimethyl analogs .

- Microdialysis: Measure extracellular noradrenaline in rat prefrontal cortex post-administration .

- Knockout Models: Use NET (norepinephrine transporter) knockout mice to isolate transporter-independent effects .

- Electrophysiology: Patch-clamp studies on locus coeruleus neurons quantify firing rate changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.